molecular formula C11H12N2Si B3006448 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile CAS No. 866683-29-6

5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile

Cat. No. B3006448
CAS RN: 866683-29-6
M. Wt: 200.316
InChI Key: KYRGXHJJVLHTSE-UHFFFAOYSA-N
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Description

5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H12N2Si and a molecular weight of 200.31 . It is also known as 3-Pyridinecarbonitrile, 5-[2-(trimethylsilyl)ethynyl]- .


Molecular Structure Analysis

The molecular structure of 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile is based on its molecular formula, C11H12N2Si . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trimethylsilyl ethynyl group, which consists of a silicon atom bonded to three methyl groups and an ethynyl group .

Scientific Research Applications

Molecular and Crystal Structure Studies

  • Molecular and Crystal Structure of Related Compounds : Research has focused on studying the molecular and crystal structure of compounds similar to 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile. For instance, the molecular and crystal structure of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile and related compounds were analyzed using X-ray diffraction, revealing C1 symmetry group and monoclinic system characteristics (Jansone et al., 2007).

Synthesis and Characterization

  • Synthesis and Characterization : The compound has been utilized in the synthesis of complex organic structures. An example is the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine with a high yield, which was used in further chemical reactions to create various organic compounds (Samir A. Al-taweel, 2002).

Novel Synthetic Approaches

  • Development of New Synthetic Methods : Research has led to new methods for synthesizing functionalized compounds using 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile or its derivatives as key intermediates. These methods involve complex reactions, such as coupling and cyclization processes, to create diverse organic compounds (Arcadi et al., 2002).

Structural Characterization

  • Structural Characterization of Derivatives : The synthesis and molecular structures of derivatives, such as 2-trimethylsilyl-pyridines, have been studied. These investigations include crystal structure determination and analysis of molecular interactions, providing valuable insights into the chemical behavior and properties of these compounds (Riedmiller et al., 1999).

Application in Antiviral Research

  • Potential in Antiviral Research : Studies have examined derivatives of pyridine-3-carbonitrile for their potential application in antiviral research, such as inhibiting SARS CoV-2 RdRp. These investigations include synthesis, molecular docking, and analysis of physicochemical and quantum chemical properties (Venkateshan et al., 2020).

Exploration in Material Science

  • Material Science Applications : Derivatives of pyridine-3-carbonitrile, related to 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile, have been explored for their potential applications in material science. This includes studying their structural, optical, and junction characteristics, which are relevant for the development of new materials and electronic devices (Zedan et al., 2020).

properties

IUPAC Name

5-(2-trimethylsilylethynyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2Si/c1-14(2,3)5-4-10-6-11(7-12)9-13-8-10/h6,8-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRGXHJJVLHTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile

Synthesis routes and methods

Procedure details

Combine 5-bromonicotinonitrile (10.0 g, 53.0 mmol), bis(triphenylphosphine)palladium (II) dichloride (1.86 g, 2.65 mmol), copper (I) iodide (1.04 g, 5.46 mmol) and triethylamine (50 mL, 359 mmol) in a sealed tube under nitrogen and treat with (trimethylsilyl)acetylene (8.00 mL, 56.75 mmol). Stir the resultant black reaction mixture at 70° C. for 1.7 h and cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium chloride. Dry (sodium sulfate), filter and concentrate. Dissolve the residue in dichloromethane and filter through a pad of diatomaceous earth/silica gel. Wash with 80:20 dichloromethane:ethyl acetate. Concentrate the filtrate to give 11.6 g of the title compound as a brownish-tan solid. This material contains minor impurities, which do not have an adverse effect on subsequent chemistry (see PREPARATION 4). The crude material is purified by silica gel chromatography, eluting with 95:5 to 85:15 hexanes:ethyl acetate to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
1.86 g
Type
catalyst
Reaction Step One
Quantity
1.04 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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